molecular formula C23H21N3O3S2 B2653330 N-[(2Z)-3,4-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-[methyl(phenyl)sulfamoyl]benzamide CAS No. 850911-03-4

N-[(2Z)-3,4-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-[methyl(phenyl)sulfamoyl]benzamide

Cat. No.: B2653330
CAS No.: 850911-03-4
M. Wt: 451.56
InChI Key: GKJKMGFMFVZZLK-VHXPQNKSSA-N
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Description

N-[(2Z)-3,4-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-[methyl(phenyl)sulfamoyl]benzamide is a complex organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-3,4-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-[methyl(phenyl)sulfamoyl]benzamide typically involves multi-step organic reactions. One common method involves the condensation of 3,4-dimethyl-2,3-dihydro-1,3-benzothiazole with 4-[methyl(phenyl)sulfamoyl]benzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-3,4-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-[methyl(phenyl)sulfamoyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[(2Z)-3,4-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-[methyl(phenyl)sulfamoyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2Z)-3,4-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-[methyl(phenyl)sulfamoyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may bind to DNA or proteins, disrupting their normal function and leading to cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

N-(3,4-dimethyl-1,3-benzothiazol-2-ylidene)-4-[methyl(phenyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O3S2/c1-16-8-7-11-20-21(16)25(2)23(30-20)24-22(27)17-12-14-19(15-13-17)31(28,29)26(3)18-9-5-4-6-10-18/h4-15H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKJKMGFMFVZZLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4=CC=CC=C4)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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